An In-Depth Technical Guide to 4-Amino-2-methylbenzenesulfonic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Amino-2-methylbenzenesulfonic Acid: Properties, Synthesis, and Applications
Introduction and Nomenclature
4-Amino-2-methylbenzenesulfonic acid, also known as 5-aminotoluene-2-sulfonic acid, is an organic compound belonging to the family of substituted aromatic sulfonic acids.[1] Its structure, featuring an amino group, a methyl group, and a sulfonic acid group attached to a benzene ring, makes it a versatile intermediate in various chemical syntheses. The relative positions of these functional groups—amino at position 4, methyl at position 2, and sulfonic acid at position 1—impart specific chemical properties that are of significant interest in the fields of dye manufacturing and medicinal chemistry.
This guide provides a comprehensive technical overview of 4-Amino-2-methylbenzenesulfonic acid, focusing on its core chemical properties, reactivity, synthesis, and applications relevant to researchers and drug development professionals. Understanding these characteristics is crucial for its effective utilization as a chemical building block.
dot
Caption: Molecular Structure of 4-Amino-2-methylbenzenesulfonic acid.
Physicochemical and Computed Properties
The physical and chemical properties of a compound are fundamental to its application in synthesis and formulation. 4-Amino-2-methylbenzenesulfonic acid is a solid at room temperature with properties influenced by the presence of both acidic (sulfonic acid) and basic (amino) functional groups, leading to zwitterionic character in certain conditions.
| Property | Value | Source |
| CAS Number | 133-78-8 | [1] |
| Molecular Formula | C₇H₉NO₃S | [2][3] |
| Molecular Weight | 187.22 g/mol | [3][4] |
| Melting Point | 200°C (for 5-Amino-2-methylbenzenesulfonic acid isomer) | [5] |
| Density | 1.431 g/cm³ (for 2-Amino-4-methylbenzenesulfonic acid isomer) | [4] |
| pKa | -1.11 ± 0.42 (Predicted, for 5-Amino-2-methylbenzenesulfonic acid isomer) | [5] |
| Solubility | Slightly soluble in aqueous acid and base. | [5] |
| XLogP3 | 0.6 (Computed) | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
Note: Experimental data for the exact isomer 4-Amino-2-methylbenzenesulfonic acid is sparse in readily available literature; some values are for closely related isomers and are provided for estimation purposes.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and quality control of chemical compounds. The expected spectral characteristics for 4-Amino-2-methylbenzenesulfonic acid are based on its constituent functional groups.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. In a solvent like DMSO-d₆, the aromatic protons would appear as multiplets in the 6.5-8.0 ppm range. The methyl group protons would likely appear as a singlet around 2.3-2.5 ppm.[6] The amine (NH₂) protons would present as a broad singlet, and the acidic proton of the sulfonic acid group would also be visible, often at a higher chemical shift (>10 ppm).[6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display seven unique carbon signals. The aromatic carbons would resonate in the 110-150 ppm region, with carbons attached to the electron-donating amino and methyl groups appearing more upfield, and the carbon attached to the electron-withdrawing sulfonic acid group appearing more downfield. The methyl carbon signal would be expected at approximately 20-25 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. Expected characteristic peaks include:
-
N-H stretching from the primary amine at ~3300-3500 cm⁻¹.
-
O-H stretching from the sulfonic acid group, which will be a very broad band from ~2500-3300 cm⁻¹.
-
S=O stretching from the sulfonyl group, appearing as strong absorptions around 1030-1060 cm⁻¹ and 1150-1250 cm⁻¹.
-
C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.
-
C=C stretching from the aromatic ring in the ~1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight (187.22).[6] Common fragmentation patterns would involve the loss of SO₂ (64 Da) or SO₃H (81 Da). High-resolution mass spectrometry can confirm the elemental composition with high precision.[2]
Chemical Reactivity and Key Reactions
The reactivity of 4-Amino-2-methylbenzenesulfonic acid is governed by its three functional groups.
-
Amino Group: The primary aromatic amine is a versatile functional handle. Its most significant reaction in industrial chemistry is diazotization . Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) converts the amino group into a diazonium salt. This diazonium salt is a powerful electrophile and can readily undergo coupling reactions with electron-rich aromatic compounds (like phenols or anilines) to form azo dyes.[7] This reaction is fundamental to the use of this compound as a dye intermediate.[7][8]
-
Sulfonic Acid Group: As a strong acid, this group readily deprotonates in aqueous solutions. It can form salts with bases and influences the overall solubility of the molecule. The sulfonic acid group is highly deactivating and a meta-director for electrophilic aromatic substitution, although the activating effects of the amino and methyl groups will also influence the regioselectivity of further reactions.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amino (-NH₂) and methyl (-CH₃) groups, which are ortho, para-directing. However, it is strongly deactivated by the sulfonic acid (-SO₃H) group, a meta-director. The ultimate position of any new substituent will depend on the reaction conditions and the interplay of these directing effects.
dot
Caption: Key diazotization and azo coupling reaction pathway.
Synthesis and Purification
Synthetic Pathway Rationale
Industrially, aminobenzenesulfonic acids are often prepared from more fundamental starting materials like toluene. A common strategy involves the sulfonation of an aniline derivative. For 4-Amino-2-methylbenzenesulfonic acid, a logical precursor is m-toluidine (3-methylaniline). The sulfonation of m-toluidine with a sulfonating agent like sulfuric acid or oleum is expected to yield the desired product due to the directing effects of the amino and methyl groups. The amino group is a powerful ortho, para-director, and the methyl group is also an ortho, para-director. Sulfonation at the position para to the amino group and ortho to the methyl group is sterically and electronically favored.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method based on established chemical principles for the sulfonation of anilines.
Objective: To synthesize 4-Amino-2-methylbenzenesulfonic acid from m-toluidine.
Materials:
-
m-Toluidine (3-methylaniline)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Sodium Chloride (NaCl)
-
Ice bath, heating mantle, round-bottom flask, condenser, magnetic stirrer, Buchner funnel.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, carefully add 10.7 g (0.1 mol) of m-toluidine.
-
Sulfonation: Place the flask in an ice bath to cool. Slowly and with continuous stirring, add 25 mL of concentrated sulfuric acid. The addition is exothermic and should be controlled to keep the temperature below 50°C. An intermediate, m-toluidinium hydrogen sulfate, will form.
-
Heating (Baking Process): Once the addition is complete, equip the flask with a condenser and transfer it to a heating mantle. Heat the mixture to 180-190°C for 4-5 hours. Water vapor will be evolved during the reaction as the sulfonic acid group is installed on the ring.
-
Work-up and Isolation: After the reaction time, allow the flask to cool to room temperature. The reaction mixture will be a thick, dark syrup. Very carefully and slowly, pour the cooled mixture into 200 mL of cold water with vigorous stirring.
-
Precipitation: The product, 4-Amino-2-methylbenzenesulfonic acid, is sparingly soluble in acidic water and should begin to precipitate. The mixture can be further cooled in an ice bath to maximize precipitation.
-
Salting Out (Optional): To further decrease the solubility of the product, add solid sodium chloride to the solution until it is saturated.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with a small amount of cold, saturated NaCl solution to remove residual acid and impurities.
-
Drying: Dry the product in a desiccator or a vacuum oven at a moderate temperature (~80°C).
dot
Caption: Workflow for the synthesis of 4-Amino-2-methylbenzenesulfonic acid.
Detailed Experimental Protocol: Purification by Recrystallization
Objective: To purify the crude 4-Amino-2-methylbenzenesulfonic acid.
Materials:
-
Crude 4-Amino-2-methylbenzenesulfonic acid
-
Deionized Water
-
Activated Carbon (optional)
-
Erlenmeyer flasks, hot plate, Buchner funnel, filter paper.
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot deionized water, just enough to dissolve the solid completely when the water is boiling. Sulfonic acids often have higher solubility in hot water.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon to the hot solution and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, and crystals will form. The cooling can be completed in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold water and then dry them thoroughly.
Analytical Workflow for Characterization
To ensure the identity and purity of the synthesized product, a systematic analytical workflow should be employed.
dot
Caption: Analytical workflow for structural and purity confirmation.
Applications in Research and Drug Development
While 4-Amino-2-methylbenzenesulfonic acid is a key intermediate for azo dyes, its structural motifs are highly relevant in pharmaceutical science.[7][8] The benzenesulfonamide scaffold is a classic pharmacophore found in a wide range of therapeutic agents.[9]
-
Carbonic Anhydrase Inhibitors: The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group that is crucial for the activity of carbonic anhydrase inhibitors.[9][10] These inhibitors are used as diuretics and for treating glaucoma and epilepsy.[9] While this specific compound is a sulfonic acid, it serves as a precursor. It can be converted to the corresponding sulfonyl chloride and then reacted with amines to generate a library of sulfonamide derivatives for screening against various carbonic anhydrase isoforms.[10]
-
Antibacterial Agents: The original sulfa drugs were benzenesulfonamides. The core structure of 4-aminobenzenesulfonamide is the basis for this class of antibiotics. Derivatives of aminotoluenesulfonic acids can be explored for novel antibacterial properties.
-
Hypoglycemic Drugs: Certain sulfonylurea compounds, used to treat type 2 diabetes, are synthesized from benzenesulfonamide intermediates.[11] The synthetic pathways often involve building upon a substituted aminobenzenesulfonyl framework.
-
Building Block in Medicinal Chemistry: The compound serves as a rigid scaffold with multiple points for chemical modification. The amino group can be acylated or used in reductive amination, while the sulfonic acid can be converted into sulfonyl chlorides, sulfonamides, or sulfonate esters, providing diverse avenues for generating novel molecular entities in drug discovery programs.
Safety and Handling
As a chemical intermediate, 4-Amino-2-methylbenzenesulfonic acid requires careful handling. Based on safety data for this and related isomers, the following precautions are advised.
-
Hazard Identification: The compound is classified as causing serious eye irritation.[1] Depending on the specific form and related isomers, it may also cause skin irritation or burns.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (inspected prior to use), and a lab coat.[1] In cases of dust generation, respiratory protection may be necessary.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[14] Eyewash stations and safety showers should be readily accessible.[14]
-
First Aid Measures:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
References
- ECHEMI. (n.d.). 4-Amino-2-methylbenzenesulfonic acid SDS, 133-78-8 Safety Data Sheets.
- ECHEMI. (n.d.). 2-Amino-4-methylbenzenesulfonic acid Formula - 88-62-0.
- Santa Cruz Biotechnology, Inc. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid | CAS 6471-78-9.
- Chem Service. (2016, May 13). SAFETY DATA SHEET: 2-Amino-5-chloro-4-methylbenzenesulfonic acid.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 4-(2-Aminoethyl)benzenesulphonamide.
- ChemicalBook. (2025, August 21). 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid(6471-78-9).
- ChemicalBook. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid CAS#: 6471-78-9.
- ChemicalBook. (2025, August 23).
- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: 2-Amino-4-chloro-5-methylbenzenesulfonic acid.
- Biosynth. (n.d.). 2-Amino-2-methylpropanedinitrile, 4-methylbenzene-1-sulfonic acid | 79680-98-1.
- WorldOfChemicals. (2013, May 15). 4-Amino-5-methoxy-2-methylbenzenesulfonic acid.
- ChemicalBook. (n.d.). 4-Aminotoluene-3-sulfonic acid(88-44-8) 1H NMR spectrum.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24756351, 4-Methylbenzenesulfonic acid;prop-2-enyl 2-amino-2-methylpropanoate.
- PubChemLite. (n.d.). 4-amino-2-methylbenzenesulfonic acid (C7H9NO3S).
- CAS Common Chemistry. (n.d.). 2-Amino-4-methylbenzenesulfonic acid.
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- Google Patents. (n.d.). US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159509116.
- BLD Pharm. (n.d.). 133-78-8|4-Amino-2-methylbenzenesulfonic acid.
- Tumosienė, I., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
- Google Patents. (n.d.). CN111393335A - Production process of 4-methylbenzenesulfonic acid-2-ethyl azide.
- ChemicalBook. (n.d.). 4-Amino-benzenesulfonic acid monosodium salt(515-74-2) 1H NMR.
- ChemicalBook. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid CAS#: 88-53-9.
- ChemicalBook. (n.d.). 118-88-7(5-Amino-2-methylbenzenesulfonic acid) Product Description.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139244748, 4-(2-Aminoethyl)benzenesulfonic acid.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-5-methylbenzenesulfonic acid.
- Sigma-Aldrich. (n.d.). 4-Amino-2-methylbenzoic acid 95% 2486-75-1.
- BenchChem. (n.d.). Application Notes and Protocols for 2-Methylbenzenesulfonic Acid in the Pharmaceutical Industry.
- ResearchGate. (2025, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
- El-Sayad, K. A., et al. (n.d.). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. PubMed.
- National Center for Biotechnology Information. (n.d.). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. PMC.
- National Center for Biotechnology Information. (n.d.). Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. PMC.
- NIST. (n.d.). Benzenesulfonic acid, 4-methyl-. NIST WebBook.
- Google Patents. (n.d.).
- ChemicalBook. (n.d.). 4-Acetamido-2-aminobenzenesulfonic acid(88-64-2) 1H NMR spectrum.
- SpectraBase. (n.d.). 4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum.
- Sigma-Aldrich. (n.d.). 4-Amino-3-methylbenzenesulfonic acid | 98-33-9.
Sources
- 1. echemi.com [echemi.com]
- 2. PubChemLite - 4-amino-2-methylbenzenesulfonic acid (C7H9NO3S) [pubchemlite.lcsb.uni.lu]
- 3. CID 159509116 | C14H18N2O6S2 | CID 159509116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 118-88-7 CAS MSDS (5-Amino-2-methylbenzenesulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-Aminotoluene-3-sulfonic acid(88-44-8) 1H NMR [m.chemicalbook.com]
- 7. 4-Amino-5-methoxy-2-methylbenzenesulfonic acid [dyestuffintermediates.com]
- 8. scbt.com [scbt.com]
- 9. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
